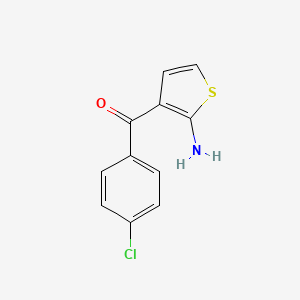

(2-Amino-3-thienyl)(4-chlorophenyl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

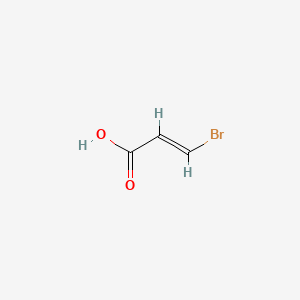

"(2-Amino-3-thienyl)(4-chlorophenyl)methanone" is a compound of interest in various fields of chemistry and materials science due to its unique structural features and potential applications in the development of new chemical entities and materials. The compound is characterized by the presence of both a thiophene ring and a chlorophenyl group attached to a methanone moiety.

Synthesis Analysis

The synthesis of (4-chlorophenyl)-(1-oxo-1λ4-benzo[b]thien-2-yl)methanone, a closely related compound, involves the oxidation of the corresponding benzo[b]thiophene derivative with an oxidative system of H2O2 and TFA. This method highlights a two-step functionalization process for 2-acyl-benzo[b]thiophene derivatives, indicating a similar synthetic approach could be adapted for the target compound (Pouzet et al., 1998).

Molecular Structure Analysis

For closely related compounds, density functional theory (DFT) calculations have been used to analyze the molecular structure, including the equilibrium geometry, bonding features, and vibrational wave numbers. Changes in the molecule due to the substitution of the electron-withdrawing group have been analyzed, providing insights into the structural aspects that could be applicable to "(2-Amino-3-thienyl)(4-chlorophenyl)methanone" (Shahana & Yardily, 2020).

Chemical Reactions and Properties

The compound's reactivity towards sulfur- and oxygen-containing nucleophiles under both basic and acidic conditions has been studied. These reactions allow for further functionalization of the thiophene and chlorophenyl rings, demonstrating its versatile reactivity profile (Pouzet et al., 1998).

Physical Properties Analysis

The physical properties, such as melting points, solubility, and crystalline structure, have been analyzed for similar compounds. For instance, the crystal and molecular structures of two 2-aminothiophene derivatives have been reported, offering insights into the intermolecular interactions and hydrogen bonding patterns that could be relevant for "(2-Amino-3-thienyl)(4-chlorophenyl)methanone" (Kubicki et al., 2012).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with nucleophiles, highlight the compound's potential for further chemical modifications and applications in synthetic chemistry. The study of its reactivity towards sulfur- and oxygen-containing nucleophiles under various conditions reveals its potential as a versatile intermediate for organic synthesis (Pouzet et al., 1998).

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

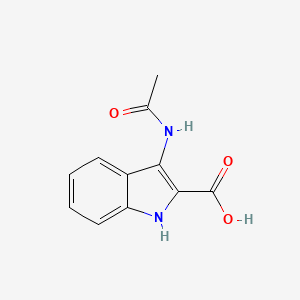

(2-Amino-3-thienyl)(4-chlorophenyl)methanone and its derivatives are primarily involved in the synthesis and characterization of novel compounds. Studies have demonstrated the synthesis of novel compounds like (4-amino-2-(phenylamino)thiazol-5-yl)(thiophene-2-yl)methanone, which are characterized using various spectroscopic techniques such as UV, IR, 1H and 13C NMR, and high-resolution mass spectrometry. These compounds undergo structural optimization and theoretical vibrational spectra interpretation through density functional theory calculations. The structural analysis includes investigating the equilibrium geometry, bonding features, harmonic vibrational wave numbers, and analyzing structural changes due to the substitution of electron-withdrawing groups. The thermodynamic stability and reactivity in different states are also examined through HOMO-LUMO energy gap analysis. Additionally, molecular docking studies aid in understanding the antibacterial activity of these compounds (Shahana & Yardily, 2020).

Crystal and Molecular Structures

Detailed investigations into the crystal and molecular structures of 2-aminothiophene derivatives have been reported. These studies provide insights into the molecular conformation influenced by intramolecular N–H···O=C hydrogen bonds and intermolecular interactions, contributing to understanding the structural dimensions and spatial arrangements in these molecules (Kubicki et al., 2012).

Antimicrobial and Anticancer Activities

Several derivatives of (2-Amino-3-thienyl)(4-chlorophenyl)methanone have been synthesized and evaluated for their antimicrobial and anticancer activities. These compounds have been found to exhibit significant activities against various bacterial and fungal strains, highlighting their potential in developing new therapeutic agents (Hafez et al., 2016).

Antioxidant Activity

The synthesis of new series of urea, thiourea, and selenourea derivatives with thiazole moieties has been reported. These compounds were characterized and screened for their in vitro antioxidant activity using various methods. Preliminary structure–activity relationship studies revealed that specific derivatives exhibit potent antioxidant activity, opening avenues for further research into their potential health benefits (Bhaskara Reddy et al., 2015).

Synthetic Methodologies and Structural Analyses

Studies also focus on developing synthetic methodologies for producing derivatives of (2-Amino-3-thienyl)(4-chlorophenyl)methanone and analyzing their structures through various spectroscopic and computational methods. These investigations provide insights into the molecular properties, reaction mechanisms, and potential applications of these derivatives in different scientific fields (Harano et al., 2007).

Zukünftige Richtungen

Indole derivatives, which are structurally similar to “(2-Amino-3-thienyl)(4-chlorophenyl)methanone”, have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, future research could focus on exploring the biological activities of “(2-Amino-3-thienyl)(4-chlorophenyl)methanone” and its potential applications in medicine.

Eigenschaften

IUPAC Name |

(2-aminothiophen-3-yl)-(4-chlorophenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNOS/c12-8-3-1-7(2-4-8)10(14)9-5-6-15-11(9)13/h1-6H,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFLMHMGIVXQGIB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=C(SC=C2)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70349599 |

Source

|

| Record name | (2-amino-3-thienyl)(4-chlorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70349599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Amino-3-thienyl)(4-chlorophenyl)methanone | |

CAS RN |

55865-51-5 |

Source

|

| Record name | (2-amino-3-thienyl)(4-chlorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70349599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(Dimethylamino)methylene]cyclopentane-1,3-dione](/img/structure/B1268928.png)

![Benzo[D]thiazol-2-YL(4-methoxyphenyl)methanol](/img/structure/B1268940.png)

![(6-Ethyl-thieno[2,3-d]pyrimidin-4-ylamino)-acetic acid](/img/structure/B1268948.png)